Product packaging for Cycloguanil D6 Nitrate(Cat. No.:)

Cycloguanil D6 Nitrate

Cat. No.: B1149947
M. Wt: 320.77
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Dihydrofolate Reductase Inhibitors in Antimicrobial Strategies

Dihydrofolate reductase (DHFR) is a crucial enzyme in the metabolic pathway of both prokaryotic and eukaryotic organisms. patsnap.comnih.gov It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleic acids and certain amino acids. patsnap.com Consequently, inhibiting DHFR disrupts DNA synthesis and cellular replication, making it an effective target for antimicrobial agents. patsnap.comasm.org

DHFR inhibitors are a class of drugs that bind to the active site of the DHFR enzyme, preventing it from carrying out its function. patsnap.com This mechanism of action has been successfully exploited in the development of antibacterial, antiprotozoal, and anticancer therapies. asm.orgelifesciences.org The selective toxicity of these inhibitors often relies on the structural differences between the DHFR enzymes of the pathogen and the host. patsnap.com In the context of antimicrobial strategies, the rise of drug-resistant strains of bacteria and parasites necessitates the continued development of novel and more effective DHFR inhibitors. nih.govasm.org

Overview of Cycloguanil (B1669406) as a Key Metabolite and its Biological Significance

Cycloguanil is the active metabolite of the prodrug proguanil (B194036), an antimalarial medication. wikipedia.orgnih.govmedchemexpress.com After oral administration, proguanil is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, into cycloguanil. taylorandfrancis.comhres.ca It is cycloguanil that exerts the primary antimalarial effect by inhibiting the DHFR enzyme of the malaria parasite, Plasmodium falciparum. wikipedia.orgtaylorandfrancis.com

The biological significance of cycloguanil lies in its potent and selective inhibition of plasmodial DHFR. wikipedia.org This action blocks the parasite's ability to replicate its DNA, thereby halting its proliferation within the host's red blood cells and liver. medchemexpress.com However, the development of resistance to cycloguanil, often through mutations in the parasite's DHFR gene, has limited the clinical efficacy of proguanil when used as a standalone therapy. wikipedia.org This has led to its use in combination with other antimalarial drugs, such as atovaquone (B601224), where proguanil itself may have an additional mechanism of action. wikipedia.orgki.se

Role of Stable Isotope Labeled Analogs, Specifically Deuterated Cycloguanil, in Modern Research Methodologies

Stable isotope labeled compounds, such as those containing deuterium (B1214612) (²H or D), have become indispensable tools in modern pharmacological research. acs.orgnih.govresearchgate.net The substitution of hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, creates a "heavy" version of the compound that is chemically identical in terms of its biological activity but can be distinguished by its mass. medchemexpress.com This property is particularly useful in a variety of research applications.

The primary role of deuterated analogs like Cycloguanil D6 is to serve as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.gov By adding a known amount of the deuterated standard to a biological sample, researchers can accurately measure the concentration of the non-deuterated drug or metabolite, even at very low levels. nih.gov This is crucial for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.orgnih.gov Furthermore, deuterated compounds can be used to trace the metabolic fate of a drug within an organism, helping to identify and characterize its various metabolites. acs.orgacs.org

Scope and Academic Relevance of Research Pertaining to Cycloguanil D6 Nitrate (B79036)

The academic relevance of research involving Cycloguanil D6 Nitrate is multifaceted. It serves as a critical analytical tool for a deeper understanding of the pharmacology of proguanil and cycloguanil. evitachem.com Key areas of research include:

Pharmacokinetic and Drug Metabolism Studies: this compound is instrumental in precisely quantifying cycloguanil levels in biological matrices. evitachem.com This allows for detailed investigations into the inter-individual variability in proguanil metabolism, which can be influenced by genetic polymorphisms in CYP2C19. karger.com

Drug-Drug Interaction Studies: By enabling accurate measurement of cycloguanil, the deuterated analog facilitates studies on how co-administered drugs might affect the metabolism of proguanil, potentially impacting its efficacy. ki.se

Antimalarial Drug Resistance Research: Research utilizing this compound can help in understanding the mechanisms of resistance to antifolate drugs. evitachem.com By correlating drug levels with treatment outcomes, researchers can better define the pharmacokinetic-pharmacodynamic relationships in both sensitive and resistant parasite strains.

Development of New Antimicrobial Agents: While cycloguanil itself has limitations due to resistance, the study of its interactions with the DHFR enzyme provides a valuable model for the design and development of new inhibitors that may be effective against resistant pathogens. elifesciences.org

Pharmacokinetic Parameters of Proguanil and Cycloguanil

Parameter Proguanil Cycloguanil
Time to Peak Plasma Concentration (Tmax) 3.8 ± 1.3 h nih.gov 5.3 ± 1.0 h nih.gov
Maximum Plasma Concentration (Cmax) 130.3 ± 16.0 ng/mL nih.gov 52.0 ± 15.2 ng/mL nih.gov
Elimination Half-Life (t1/2) 14.5 ± 3.0 h nih.gov 11.7 ± 3.1 h nih.gov
Plasma Clearance (Cl/F) 1.43 ± 0.33 L/h/kg nih.gov Not directly measured
Apparent Volume of Distribution (Vd/F) 30.7 ± 12.3 L/kg nih.gov Not directly measured
Renal Clearance 0.33 ± 0.19 L/h/kg nih.gov 0.35 ± 0.15 L/h/kg karger.com
Percentage of Dose Recovered in Urine 24.4 ± 7.5% karger.com 11.2 ± 4.2% karger.com

Data presented as mean ± standard deviation. Source: Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man. karger.comnih.gov

Properties

Molecular Formula

C11H9D6ClN6O3

Molecular Weight

320.77

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cycloguanil and Its Deuterated Analogs

Chemical Synthesis Pathways for Cycloguanil (B1669406) and Related Triazine Compounds

Cycloguanil is a key metabolite of the prodrug Proguanil (B194036) and belongs to the class of 1,3,5-triazine (B166579) compounds. europeanpharmaceuticalreview.com The synthesis of these compounds generally involves multi-step chemical reactions.

The primary synthesis of Cycloguanil is achieved through a two-step process. The first step involves the reaction between 4-chloroaniline (B138754) and dicyandiamide (B1669379) (also known as 2-cyanoguanidine), which yields the intermediate 4-chlorophenylbiguanide (B1200820). wikipedia.org In the second step, this biguanide (B1667054) intermediate undergoes a condensation reaction with acetone (B3395972). This reaction leads to the cyclization of the biguanide chain, forming the 1,3,5-triazine ring and resulting in the final product, Cycloguanil (1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine). wikipedia.org

Proguanil itself, the precursor to Cycloguanil, is a synthetic biguanide derivative of pyrimidine. bjcardio.co.uk Its synthesis is a critical first stage in obtaining Cycloguanil through metabolic conversion or further chemical reaction. The general synthesis of related 1,3,5-triazine derivatives often starts from cyanuric chloride, where the chlorine atoms are successively substituted by various nucleophiles. mdpi.comgoogleapis.com This modular approach allows for the creation of a wide variety of substituted triazine compounds. researchgate.netnih.gov

Synthesis Pathway of Cycloguanil

Step Reactants Product Description
1 4-chloroaniline + Dicyandiamide 4-chlorophenylbiguanide Formation of the biguanide intermediate.
2 4-chlorophenylbiguanide + Acetone Cycloguanil Condensation and cyclization to form the triazine ring. wikipedia.org

Strategies for Deuterium (B1214612) Incorporation into Cycloguanil to Yield Cycloguanil D6 Nitrate (B79036)

Deuterium-labeled compounds, such as Cycloguanil D6 Nitrate, are invaluable tools in pharmaceutical research, particularly for use as internal standards in quantitative analysis by mass spectrometry. caymanchem.com The "D6" designation in this compound indicates that six hydrogen atoms have been replaced by deuterium atoms. medchemexpress.comacanthusresearch.comartis-standards.com Specifically, these substitutions are located on the two methyl groups at the 6-position of the triazine ring, forming a 6,6-(dimethyl-d6) structure. caymanchem.com

The most direct and logical synthetic strategy to achieve this specific labeling pattern involves modifying the final step of the standard Cycloguanil synthesis. Instead of using standard acetone (propanone), deuterated acetone (acetone-d6) is used for the condensation reaction with the 4-chlorophenylbiguanide intermediate. This incorporates the two trideuterated methyl (-CD3) groups directly onto the triazine ring backbone.

Broader strategies for deuterium incorporation into organic molecules include:

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of C-H bonds with C-D bonds, often using a deuterium source like heavy water (D2O) under specific catalytic conditions. nih.gov

Use of Deuterated Reagents: Incorporating deuterium can be achieved by using deuterated synthons or reagents at specific steps in a synthetic pathway. nih.gov

Once the deuterated Cycloguanil base is synthesized, it is then reacted with nitric acid to form the stable nitrate salt, this compound. medchemexpress.commedchemexpress.com

Exploration of Novel Cycloguanil Analogs: Synthetic Routes and Structural Diversity

The emergence of drug resistance has necessitated the exploration of novel analogs of existing antimalarial compounds, including Cycloguanil. Research efforts are focused on creating structural diversity to enhance potency and overcome resistance mechanisms.

One approach involves modifying the Proguanil structure to prevent its metabolic cyclization into Cycloguanil. For instance, a "cyclization-blocked" analog, tert-butyl proguanil (tBuPG), was synthesized. nih.gov In this analog, replacing a methine proton with a tert-butyl group prevents the oxidative transformation required for cyclization. nih.gov

Another significant strategy is the creation of hybrid molecules that combine the 1,3,5-triazine scaffold with other pharmacologically active moieties. Examples include:

4-Aminoquinoline-1,3,5-triazine hybrids: These compounds are synthesized by the aromatic nucleophilic displacement of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine with various 4-aminoquinoline (B48711) derivatives.

Pyrazole-1,3,5-triazine hybrids: Novel compounds have been synthesized by incorporating a dimethoxy pyrazole (B372694) moiety into the triazine structure.

These synthetic strategies aim to leverage the principles of Diversity Oriented Synthesis (DOS) to generate libraries of structurally complex and diverse molecules that can be screened for improved biological activity. A study focusing on 58 different Cycloguanil derivatives helped to elucidate the structure-activity relationships, finding that steric factors were crucial for overcoming resistance in certain mutant strains.

Examples of Novel Cycloguanil Analog Strategies

Strategy Description Example Compound Class
Cyclization Blockage Modification of the Proguanil precursor to inhibit metabolic conversion to Cycloguanil. tert-butyl proguanil (tBuPG) nih.gov
Hybridization Combining the triazine core with other known antimalarial pharmacophores. 4-Aminoquinoline-1,3,5-triazine hybrids
Structural Modification Systematic alteration of substituents on the triazine or phenyl rings to study structure-activity relationships. Various N1-phenyl ring substituted derivatives

Investigation of Salt Forms and Their Implications for Research Applications of Deuterated Cycloguanil

The salt form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, stability, dissolution rate, and hygroscopicity. nih.govtandfonline.com For a research compound like Cycloguanil D6, which is available as both a hydrochloride and a nitrate salt, the choice of the counter-ion is critical for its intended application. caymanchem.commedchemexpress.commedchemexpress.cominvivochem.com

The primary research application for Cycloguanil D6 is as an internal standard for the quantification of Cycloguanil in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com For this purpose, the salt form must provide:

High Purity and Stability: The standard must be chemically stable under storage conditions to ensure accurate and reproducible results.

Appropriate Solubility: The salt must be readily soluble in the solvents used for preparing stock solutions and for the analytical method itself (e.g., DMSO, methanol). caymanchem.cominvivochem.com

Comparison of Common Salt Forms:

Hydrochloride Salts: These are among the most common salt forms for basic drugs. europeanpharmaceuticalreview.com They are often highly crystalline and can exhibit good aqueous solubility. nih.gov However, they can also be hygroscopic (tend to absorb moisture from the air) and may lead to the formation of less soluble free base under certain pH conditions. nih.govpharmtech.com

Nitrate Salts: All nitrate salts are generally considered soluble in aqueous solutions. youtube.com The choice of a nitrate salt can offer an alternative to the hydrochloride form, potentially providing different solubility or stability profiles that may be advantageous for specific formulation or analytical contexts.

The selection of the nitrate form for deuterated Cycloguanil provides researchers with a high-purity, stable, and soluble reference material essential for pharmacokinetic and metabolic studies of the parent drug. medchemexpress.comacanthusresearch.comartis-standards.com

Molecular Mechanisms of Action and Enzyme Interaction Studies

Detailed Kinetics and Thermodynamics of Dihydrofolate Reductase (DHFR) Inhibition by Cycloguanil (B1669406)

Cycloguanil acts as a potent inhibitor of DHFR, with its species-selective activity being a key feature of its therapeutic use. nih.gov This selectivity is attributed to a significantly higher affinity for the plasmodial DHFR enzyme compared to the human ortholog. nih.gov Kinetic inhibition studies have characterized cycloguanil as a competitive inhibitor of DHFR. nih.gov The inhibitory potency is commonly quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Research has shown that cycloguanil and its analogues bind more strongly to human DHFR (hDHFR) than to the Pneumocystis carinii enzyme. nih.gov For instance, one study reported a Ki value of 43.0 μM for cycloguanil against hDHFR, while the Ki against P. carinii DHFR was 109.0 μM. nih.gov In contrast, its activity against the DHFR from Plasmodium falciparum (PfDHFR) is much more potent, although specific Ki values can vary based on the strain and presence of mutations. The potency of cycloguanil is significantly diminished against mutant forms of the enzyme that confer resistance. For example, natural mutations at residues Ala16Val and Ser108Thr in PfDHFR are known to specifically confer resistance to cycloguanil. researchgate.net

The table below summarizes the inhibitory activity of Cycloguanil against DHFR from various organisms, highlighting its differential potency.

Enzyme SourceInhibitorParameterValueReference
Human (hDHFR)CycloguanilKi43.0 µM nih.gov
Pneumocystis carinii DHFRCycloguanilKi109.0 µM nih.gov
Trypanosoma brucei DHFR-TS (TbDHFR-TS)CycloguanilIC50> 50 µM mdpi.com
Trypanosoma brucei DHFR-TS (TbDHFR-TS)CycloguanilSI1.6 mdpi.com

Structural Biology Approaches to Elucidate Cycloguanil-DHFR Binding Modes

The binding of cycloguanil to the active site of DHFR has been extensively studied, particularly in the context of antimalarial drug resistance. In wild-type PfDHFR, the dihydrotriazine ring of cycloguanil occupies the same binding pocket as the natural substrate, DHF. researchgate.net The interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov

The emergence of drug resistance is primarily linked to specific point mutations in the dhfr gene. nih.gov Mutations at residues such as Alanine 16 (Ala16), Cysteine 59 (Cys59), Serine 108 (Ser108), and Isoleucine 164 (Ile164) are commonly associated with reduced susceptibility to antifolates. nih.govnih.gov For cycloguanil, a double mutation involving A16V and S108T is specifically linked to resistance. nih.govnih.gov Similarly, a quadruple mutant (Asn51Ile, Cys59Arg, Ser108Asn, Ile164Leu) also confers resistance. nih.gov

Structural and modeling studies suggest that these mutations induce resistance through steric hindrance. researchgate.netnih.gov For example, the mutation of Serine 108 to the bulkier Asparagine (S108N) creates a steric clash with the p-chlorophenyl group of cycloguanil, disrupting its optimal binding orientation within the active site. nih.gov This steric constraint hypothesis explains the molecular basis for the loss of inhibitory activity. researchgate.net The differential impact of mutations explains why some parasite strains are resistant to cycloguanil but remain susceptible to other DHFR inhibitors like pyrimethamine (B1678524), and vice-versa. pnas.org

Computational methods, including molecular docking, comparative molecular field analysis (CoMFA), and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding modes of cycloguanil and its derivatives. nih.govresearchgate.netacs.org These in silico techniques allow for the detailed visualization of ligand-receptor interactions and provide insights into the structural requirements for potent inhibition. researchgate.net

Molecular docking studies, using programs like GLIDE, GOLD, and FlexX, have successfully predicted the binding poses of cycloguanil within the DHFR active site of both human and P. falciparum enzymes. nih.govnih.govmdpi.com These models show that the diamino-heterocycle of cycloguanil mimics the diaminopteridine moiety of the natural substrate, forming crucial hydrogen bonds with residues like Asp54. nih.govmdpi.comresearchgate.net The N1-phenyl ring of cycloguanil derivatives often engages in hydrophobic interactions, and substitutions on this ring can significantly impact binding affinity. nih.gov For instance, a 3-chloro moiety can enhance pi-stacking interactions with Phe34 in human DHFR. mdpi.com

CoMFA and other quantitative structure-activity relationship (QSAR) studies have been used to build models that correlate the physicochemical properties of cycloguanil analogues with their inhibitory activity. nih.govnih.govnih.gov These models have revealed that for wild-type PfDHFR, hydrophobicity is a key determinant of binding affinity, while for mutant enzymes, steric factors are more critical. nih.gov MD simulations further complement these static models by providing a dynamic view of the ligand-receptor complex, confirming the stability of binding poses predicted by docking. researchgate.net These computational approaches are crucial for understanding the mechanisms of drug resistance and for guiding the rational design of new inhibitors that can overcome it. nih.govnih.gov

Downstream Biochemical Cascade Disruptions Initiated by DHFR Inhibition

The inhibition of DHFR by cycloguanil is the initiating event in a cascade of downstream biochemical disruptions. The primary consequence is the depletion of the cellular pool of THF. nih.govnih.gov THF and its derivatives are crucial one-carbon donors required for multiple biosynthetic pathways.

A critical THF-dependent pathway is the synthesis of thymidylate, a necessary component of DNA. The enzyme thymidylate synthase requires a THF derivative (N5,N10-methylenetetrahydrofolate) to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov The inhibition of DHFR blocks the regeneration of THF from DHF, which is produced during the thymidylate synthase reaction. This leads to a state known as "thymineless death," as cells are unable to synthesize the DNA precursor dTMP.

Furthermore, THF derivatives are essential for the de novo synthesis of purines (adenine and guanine), another set of building blocks for DNA and RNA. patsnap.com By blocking THF production, cycloguanil effectively halts purine (B94841) biosynthesis. drugbank.com The collective impact of inhibiting the synthesis of both pyrimidines and purines is the cessation of DNA synthesis and cell division. drugbank.compatsnap.com This ultimately leads to the failure of nuclear division during schizont formation in the malaria parasite. drugbank.com In cancer cell studies, treatment with cycloguanil induced metabolite profiles similar to the established DHFR inhibitor methotrexate, confirming its impact on folate homeostasis. nih.govresearchgate.net The effects of DHFR inhibition can be rescued by the administration of folinic acid (leucovorin), a downstream metabolite that does not require DHFR for its conversion to active THF cofactors, thus bypassing the enzymatic block. nih.govresearchgate.net

Mechanistic Differentiation of Cycloguanil's Action from Related Compounds

While cycloguanil is a DHFR inhibitor, its mechanism of action can be distinguished from other related antifolate compounds.

Proguanil (B194036): Cycloguanil is the active metabolite of the prodrug proguanil. wikipedia.orgdrugbank.com For many years, the antimalarial activity of proguanil was thought to be solely due to its conversion to cycloguanil. wikipedia.org However, subsequent research has shown that proguanil itself possesses an independent mechanism of action. nih.govscispace.com Proguanil can act synergistically with atovaquone (B601224), a mitochondrial inhibitor, by enhancing its ability to collapse the parasite's mitochondrial membrane potential. wikipedia.orgmedpath.com This action is separate from DHFR inhibition. nih.govscispace.com In fact, cycloguanil is antagonistic to atovaquone's effects. wikipedia.org This dual mechanism, where the prodrug and its active metabolite have distinct targets, is a key differentiator. nih.govmedpath.com

Pyrimethamine: Like cycloguanil, pyrimethamine is a potent inhibitor of plasmodial DHFR. nih.gov Both belong to the class of diaminopyrimidine inhibitors. taylorandfrancis.com However, their interaction with the enzyme's active site and their susceptibility to resistance mutations differ. pnas.org For example, certain mutations in PfDHFR, such as S108N, confer high-level resistance to pyrimethamine, while others (e.g., A16V+S108T) are more specific for cycloguanil resistance. nih.govpnas.org This indicates that despite targeting the same enzyme, their precise binding interactions are distinct, leading to different resistance profiles. pnas.org

Methotrexate (MTX): Methotrexate is a classical antifolate that acts as a potent, unselective DHFR inhibitor in organisms from bacteria to humans. nih.govmdpi.com Structurally, MTX is a close analogue of the natural substrate, DHF, which accounts for its high affinity and lack of selectivity. nih.gov Cycloguanil, a dihydrotriazine, has a different chemical scaffold. nih.gov While both compounds inhibit the same enzyme and cause similar downstream effects on nucleotide synthesis, their structural differences lead to variations in binding affinity, selectivity, and clinical applications. nih.govnih.gov

Advanced Analytical Chemistry for Quantification and Characterization

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Cycloguanil (B1669406) and its Metabolites

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. researchgate.net The development of a reliable LC-MS/MS assay for cycloguanil, an active metabolite of the antimalarial drug proguanil (B194036), involves meticulous optimization of various parameters to ensure the method is accurate, precise, and robust for its intended application in preclinical and clinical studies.

Validation of the analytical method is performed in accordance with guidelines from regulatory authorities to ensure its reliability. japsonline.com Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. nih.gov For instance, a multiplex LC-MS/MS assay for the simultaneous quantification of several antimalarial drugs, including cycloguanil, reported a lower limit of quantification (LLOQ) of 0.2 ng/mL for cycloguanil, demonstrating the high sensitivity of the technique. researchgate.net Another study focusing on proguanil and its metabolite cycloguanil established a linear range of 0.5–50.0 ng/mL for cycloguanil. nih.gov

The goal of sample preparation is to extract the analyte and its deuterated internal standard from the complex biological matrix, remove potential interferences, and concentrate the sample to improve sensitivity. Common techniques for plasma samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For the analysis of cycloguanil, methods such as protein precipitation with acetonitrile (B52724) have been successfully employed. researchgate.net

Chromatographic separation is optimized to achieve symmetrical peak shapes, good resolution between the analyte and any potential interferences, and a short run time. Reversed-phase chromatography with a C18 column is frequently used. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile or methanol), is carefully adjusted to achieve the desired separation. researchgate.net Gradient elution is often employed to ensure the efficient elution of all compounds of interest.

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in quantitative LC-MS/MS analysis to compensate for variability during sample processing and analysis. nih.gov Cycloguanil D6 Nitrate (B79036), a deuterated analog of cycloguanil, serves as an ideal internal standard because it has nearly identical physicochemical properties to the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus effectively correcting for any variations. nih.gov The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The addition of a known amount of Cycloguanil D6 Nitrate to the samples at the beginning of the sample preparation process allows for the accurate determination of the analyte concentration by comparing the peak area ratio of the analyte to the internal standard. This ratiometric measurement significantly improves the accuracy and precision of the assay. The performance of an LC-MS/MS method for cycloguanil, which would be enhanced by an internal standard like this compound, is demonstrated by the precision and accuracy data from validated assays. For example, one method reported inter-run and intra-run precision values for cycloguanil to be within 1.99% and 10.69% at the LLOQ level. nih.gov

Table 1: Illustrative Performance Characteristics of a Validated LC-MS/MS Assay for Cycloguanil

Validation ParameterPerformance Metric
Linearity (Range)0.5 - 50.0 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.2 - 0.5 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)Within ±15%
RecoveryConsistent and reproducible
This table represents typical validation data for cycloguanil assays; the use of this compound as an internal standard is expected to yield results within these acceptable limits.

Applications of Quantitative Analytical Methods in Preclinical Biological Matrices

Validated LC-MS/MS methods for the quantification of cycloguanil are essential in preclinical studies, such as pharmacokinetic investigations in animal models. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, proguanil, and its active metabolite, cycloguanil. For instance, a multiple-dose pharmacokinetic study in healthy volunteers relied on a sensitive analytical method to determine the steady-state concentrations of proguanil and cycloguanil. The data from such studies are vital for understanding the drug's behavior in vivo and for designing subsequent clinical trials. The use of a robust analytical method ensures that the pharmacokinetic parameters derived from these studies are reliable and accurate.

Utilization of Advanced Spectroscopic Techniques for Deuterium (B1214612) Labeling Confirmation in Analytical Standards

Before a deuterated compound like this compound can be used as an internal standard, its identity, purity, and the extent and position of deuterium labeling must be rigorously confirmed. Advanced spectroscopic techniques are indispensable for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is used to confirm the molecular structure and to determine the positions where hydrogen atoms have been replaced by deuterium. The disappearance or reduction in the intensity of specific proton signals in the ¹H NMR spectrum compared to the non-deuterated standard provides direct evidence of deuterium incorporation. ²H NMR (deuterium NMR) can also be used to directly observe the deuterium signals, further confirming the labeling.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the deuterated compound, which will be higher than that of the unlabeled analog due to the presence of deuterium atoms. The isotopic distribution pattern in the mass spectrum will also be altered, providing a clear indication of the number of deuterium atoms incorporated into the molecule. Fragmentation analysis in MS/MS can help to confirm the location of the deuterium labels within the molecular structure.

Preclinical Drug Metabolism and Disposition Investigations

Enzymatic Biotransformation of Proguanil (B194036) to Cycloguanil (B1669406) in Model Systems (e.g., Liver Microsomes)

The biotransformation of the pro-drug proguanil into its active metabolite, cycloguanil, is a critical activation step that primarily occurs in the liver. nih.gov In vitro studies utilizing model systems such as human liver microsomes have been instrumental in characterizing the kinetics of this enzymatic reaction. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, allowing for the detailed study of metabolic pathways.

Research has demonstrated that the formation of cycloguanil from proguanil follows Michaelis-Menten kinetics. Studies using microsomes from several human livers have reported a wide range in the apparent Michaelis constant (Km), with values for proguanil ranging from 35 µM to 183 µM. nih.gov This variability in Km values across different liver samples highlights the significant inter-individual differences in enzyme affinity for the proguanil substrate. nih.gov The rate of this metabolic conversion also shows considerable variation, with one study noting a 6.3-fold difference in activity across microsomes from seventeen different human livers. nih.gov This metabolic process is an oxidative cyclization reaction. researchgate.net

Kinetic Parameters for Proguanil Conversion to Cycloguanil in Human Liver Microsomes

Characterization of Specific Cytochrome P450 Isoforms Involved in Cycloguanil Formation

The enzymatic conversion of proguanil to cycloguanil is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Extensive research, including in vitro inhibition studies with human liver microsomes, has identified specific isoforms responsible for this biotransformation. The primary enzymes involved belong to the CYP2C and CYP3A subfamilies. nih.gov

Specifically, CYP2C19 has been identified as a major contributor to the formation of cycloguanil. researchgate.net Further investigations have also confirmed the involvement of isoforms within the CYP3A subfamily. nih.gov Correlation analyses have shown a significant relationship between the rate of proguanil activation and activities selective for CYP3A, as well as with the CYP3A immunoreactive content in microsomal samples. nih.gov

Inhibition studies provide further evidence for the roles of these specific isoforms. The formation of cycloguanil was shown to be inhibited by R,S-mephenytoin (a substrate for CYP2C19) and troleandomycin (B1681591) (an inhibitor of CYP3A). nih.gov Conversely, inhibitors selective for other CYP isoforms such as CYP1A2, CYP2E1, CYP2A6, or CYP2C9/10 demonstrated little to no effect on the activation of proguanil. nih.gov This demonstrates the specificity of CYP2C19 and CYP3A in this metabolic pathway.

CYP450 Isoform Involvement in Cycloguanil Formation

In Vitro Metabolic Stability and Metabolite Profiling of Cycloguanil Using Deuterated Standards

In vitro metabolic stability assays are a cornerstone of preclinical drug development, used to predict the in vivo persistence of a compound. researchgate.netnuvisan.com These assays typically involve incubating the test compound with liver fractions like microsomes or hepatocytes and monitoring its disappearance over time. springernature.com The results are used to calculate key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which help in forecasting in vivo pharmacokinetic behavior. nuvisan.com While this is a standard procedure for new chemical entities, specific data on the metabolic stability of cycloguanil itself is not extensively detailed in publicly available literature. The focus has historically been on its formation from the parent drug, proguanil.

Metabolite profiling is the process of identifying the metabolic products of a drug. The use of deuterated standards is a powerful technique in these studies, particularly when using mass spectrometry. nih.govmdpi.com Deuterium-labeled versions of the parent drug or its expected metabolites serve as ideal internal standards for quantification. Because they are chemically identical to the analyte but have a different mass, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, leading to highly accurate and precise quantification. nih.govmdpi.com In the context of cycloguanil, a deuterated standard like Cycloguanil D6 Nitrate (B79036) would be invaluable for precisely quantifying its concentration in complex biological matrices during in vitro stability and metabolite identification experiments.

Excretion Pathways and Metabolite Identification in Non-Human Preclinical Models

Preclinical studies in animal models are essential for understanding the excretion pathways of a drug and its metabolites. For proguanil and its primary active metabolite cycloguanil, the main route of elimination is through the kidneys, with both compounds being excreted in the urine. nih.gov

Studies have revealed species-specific differences in the pharmacokinetics of proguanil and cycloguanil. For instance, after oral administration, proguanil and cycloguanil exposure is extensive in dogs but limited in rats. nih.gov This highlights the importance of using multiple preclinical species to get a broader understanding of a drug's disposition.

Besides the parent drug and cycloguanil, another metabolite, 4-chlorophenylbiguanide (B1200820), has been identified. researchgate.net Preclinical investigations in various animal models such as rats, dogs, and monkeys are standard for characterizing the full metabolic profile and determining the relative importance of different excretion routes (e.g., urinary vs. fecal). escholarship.org While proguanil is known to be partially metabolized and partially excreted unchanged in urine, with cycloguanil also being excreted via this route, comprehensive metabolite identification and quantification in various preclinical species remain areas for more detailed investigation. nih.gov

Mechanisms of Resistance and Strategies for Overcoming Antifolate Resistance

Genetic and Molecular Basis of Dihydrofolate Reductase Mutations Conferring Cycloguanil (B1669406) Resistance in Pathogens

Resistance to cycloguanil in P. falciparum is primarily associated with specific point mutations in the gene encoding the enzyme dihydrofolate reductase (DHFR), the target of the drug. pnas.orgnih.gov While several mutations have been identified, a key mutation conferring high-level resistance to cycloguanil involves a double mutation, specifically the A16V and S108T substitutions in the DHFR enzyme. nih.govnih.gov This double mutant, A16V+S108T, has been shown to specifically confer resistance to cycloguanil, while not significantly affecting susceptibility to another antifolate, pyrimethamine (B1678524). nih.govnih.gov

Other mutations in the DHFR gene, such as those at residues 51, 59, 108, and 164, can confer cross-resistance to both pyrimethamine and cycloguanil. pnas.orgnih.gov For instance, a single mutation from serine to asparagine at codon 108 (S108N) is a common initial step in the development of pyrimethamine resistance and results in a moderate decrease in cycloguanil susceptibility. nih.govpnas.org However, the combination of the S108T mutation followed by the A16V mutation appears to give rise to a high level of cycloguanil resistance without a significant loss of the enzyme's catalytic efficiency. nih.gov The presence of these mutations can vary geographically, with different combinations of mutations being prevalent in different malaria-endemic regions.

Interactive Table: Key DHFR Mutations and their Impact on Cycloguanil Resistance

Mutation Effect on Cycloguanil Susceptibility Cross-Resistance to Pyrimethamine
S108N Moderate decrease Yes
A16V+S108T High resistance No
N51I+C59R+S108N High resistance Yes

Biochemical Impact of DHFR Mutations on Cycloguanil Binding Affinity and Catalytic Activity

The mutations in the DHFR enzyme directly impact the binding of cycloguanil to its active site. Crystal structure analyses of the P. falciparum DHFR-TS (thymidylate synthase) variant T9/94 (A16V+S108T) complexed with cycloguanil have revealed significant steric conflicts between the drug and the side chains of both the valine at position 16 and the threonine at position 108. nih.gov The A16V mutation, in particular, is thought to cause a steric clash with one of the 2,2-dimethyl groups of cycloguanil. nih.gov This steric hindrance reduces the binding affinity of cycloguanil for the mutant enzyme, thereby diminishing its inhibitory effect.

In contrast, pyrimethamine, lacking a group equivalent to the methyl group of cycloguanil, experiences only a mild conflict with the S108T mutation and is less affected by the A16V substitution. nih.gov This explains the differential resistance pattern observed with the A16V+S108T double mutant. nih.gov While these resistance mutations decrease the affinity of inhibitors, they must also allow the enzyme to maintain sufficient catalytic activity to support the parasite's DNA synthesis and survival. nih.gov Studies have shown that while some mutations can lead to a decrease in the relative DHFR activity, the mutants found in nature generally retain a level of activity sufficient for parasite viability. nih.gov

Rational Design Approaches for Cycloguanil Analogs to Combat Resistance

The detailed understanding of the structural basis of cycloguanil resistance has paved the way for rational drug design approaches to develop new analogs capable of overcoming these resistance mechanisms. nih.govmanchester.ac.uk The primary strategy involves designing molecules that can effectively bind to the mutated DHFR enzymes. This often entails modifying the cycloguanil scaffold to avoid the steric clashes caused by the resistance mutations. nih.gov

Computational methods such as Comparative Molecular Field Analysis (CoMFA), molecular docking, and molecular dynamics simulations are being employed to investigate the structural requirements for potent inhibition of both wild-type and mutant DHFR. researchgate.netugm.ac.id These studies help in understanding the steric and electrostatic factors that contribute to the binding affinity of cycloguanil analogs. researchgate.netugm.ac.id By analyzing the binding poses of different analogs within the active site of the mutant enzyme, researchers can identify modifications that enhance binding and inhibitory activity. For example, analogs of cycloguanil have been designed to avoid the steric conflicts with the A16V and S108T mutations, resulting in improved binding affinity to the mutant enzymes. nih.gov This rational design approach holds promise for the development of new antimalarial drugs that are effective against resistant strains of P. falciparum. nih.gov

Investigation of Synergistic and Antagonistic Interactions in Combination Regimens in Preclinical Models

Combination therapy is a cornerstone of modern antimalarial treatment, aiming to enhance efficacy and delay the development of resistance. The interactions between cycloguanil and other antimalarial drugs have been investigated in preclinical models, revealing both synergistic and antagonistic effects.

A notable example is the interaction between cycloguanil and atovaquone (B601224). While the combination of proguanil (B194036) (the prodrug of cycloguanil) and atovaquone is synergistic, studies have shown that cycloguanil itself is antagonistic to the effects of atovaquone. nih.govwikipedia.org This suggests that proguanil may have an antimalarial mechanism of action independent of its conversion to cycloguanil and its inhibition of DHFR. wikipedia.orgnih.gov

Conversely, the combination of cycloguanil with other antifolates or drugs targeting different pathways could potentially be synergistic. The rationale behind such combinations is that targeting multiple steps in a crucial metabolic pathway or different pathways altogether can be more effective than a single agent. nih.gov However, the nature of these interactions can be complex and needs to be carefully evaluated. oup.com Mathematical models are also being developed to predict how different drug combinations might behave in patients, which can help in prioritizing promising combinations for further clinical investigation. mmv.org Preclinical studies using in vitro cultures of P. falciparum and animal models are essential for characterizing these interactions and identifying effective combination regimens that can overcome resistance. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cycloguanil (B1669406) Derivatives and DHFR Inhibition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cycloguanil and its derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative of Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for inhibiting DHFR, especially mutant strains that confer resistance. nih.gov

One 3D-QSAR study focused on cycloguanil derivatives as inhibitors of the A16V+S108T double mutant of P. falciparum DHFR (PfDHFR). nih.gov The goal was to create predictive models for designing new inhibitors effective against this resistant strain. The CoMFA model, which analyzes steric and electrostatic fields, and the CoMSIA model, which adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, both yielded statistically significant results. nih.gov

The key findings from these QSAR models, interpreted through contour maps, revealed critical insights for rational drug design:

Steric and Electrostatic Fields: The models highlighted specific regions around the cycloguanil scaffold where bulky or electropositive/electronegative substituents would enhance or diminish inhibitory activity. nih.govresearchgate.net

Hydrophobic Nature: Analysis of the structural regions responsible for differences in anti-plasmodial activity pinpointed the importance of hydrophobic interactions in the binding pocket. nih.gov

Structural Requirements: The studies concluded that specific modifications, such as having less branching at certain positions (R1 and R2) and incorporating small hydrophobic groups on the phenyl ring, are favorable for inhibitory binding. nih.gov Additionally, a high but limited electronegativity and sufficient molecular flexibility were identified as important factors. nih.gov

A CoMFA model developed for a dataset of 42 cycloguanil analogues demonstrated strong predictive power, with high correlation coefficients for both the training and test sets of compounds. researchgate.net This underscores the reliability of QSAR models in predicting the activity of novel cycloguanil derivatives before their synthesis. nih.govresearchgate.net

Table 1: Statistical Results of 3D-QSAR Models for Cycloguanil Derivatives against A16V+S108T Mutant PfDHFR nih.gov
ModelCross-Validated Correlation Coefficient (r²cv)Non-Cross-Validated Correlation Coefficient (r²ncv)Predictive Correlation Coefficient (r²pred)Key Fields Analyzed
CoMFA0.6540.9510.735Steric, Electrostatic
CoMSIA0.6690.9070.557Steric, Electrostatic, Hydrophobic

Molecular Docking and Virtual Screening for Novel DHFR Inhibitors

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as cycloguanil) when bound to a second (a receptor, such as DHFR) to form a stable complex. researchgate.net This technique has been extensively used to study the binding modes of cycloguanil and its analogs within the active site of both human and Plasmodium DHFR. nih.govresearchgate.net

Docking studies have successfully identified key amino acid residues that are crucial for the interaction between cycloguanil derivatives and the PfDHFR-TS enzyme complex. These residues include Asp54, Ile14, Ala16, Ser108, and Leu164, many of which are known sites for mutations that lead to drug resistance. nih.govnih.gov The interactions typically involve hydrogen bonds and hydrophobic contacts, which stabilize the ligand in the binding pocket. nih.gov For instance, the analysis of docked poses confirmed that substituents on the core structure of cycloguanil significantly contribute to its antimalarial activity by forming specific interactions with these residues. researchgate.net

This detailed understanding of binding interactions has enabled the use of virtual screening to identify novel DHFR inhibitors. nih.gov In one such study, researchers docked cycloguanil analogues from the NCI-Developmental Therapeutics Program database into the human DHFR crystal structure (PDB: 1U72). nih.govresearchgate.net This in silico modeling approach successfully identified promising new compounds that were subsequently confirmed to be potent inhibitors of human DHFR through biological assays. nih.govubc.ca Molecular dynamics simulations are often used in conjunction with docking to confirm the stability of the predicted binding poses over time. researchgate.net

Table 2: Key Amino Acid Residues in PfDHFR Interacting with Cycloguanil Derivatives Identified by Molecular Docking nih.gov
Amino Acid ResidueTypical Interaction TypeRelevance to Resistance
Asp54Hydrogen BondingCritical for anchoring the inhibitor
Ile14Hydrophobic InteractionContributes to binding affinity
Ala16Hydrophobic InteractionMutation (A16V) associated with resistance nih.gov
Ser108Hydrogen BondingMutations (S108T, S108N) are a primary cause of resistance nih.gov
Leu164Hydrophobic InteractionMutation (I164L) in combination with others confers high-level resistance nih.gov
Tyr170Hydrophobic InteractionPart of the binding pocket lining

Pharmacophore Modeling and Conformational Analysis of Cycloguanil and its Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.me For cycloguanil and its analogs, ligand-based pharmacophore mapping has been employed to distill the key features necessary for inhibiting PfDHFR-TS. nih.gov

A prominent pharmacophore model developed for cycloguanil derivatives identified two hydrogen bond donor (HBD) features and one hydrophobic feature (HYD) as critical for inhibitory activity. nih.gov This model provides a simplified yet powerful template for designing new molecules. It suggests that any new potential inhibitor should possess these chemical functionalities in the correct spatial orientation to effectively bind to the DHFR active site. nih.govugm.ac.id

Conformational analysis is a crucial part of this process, as it involves determining the low-energy, biologically active conformation of the flexible cycloguanil molecule. nih.govfiveable.me Studies often use techniques like simulated annealing to find the global minimum energy conformation of the most active compound, which is then used as a template for aligning the other molecules in the dataset. nih.gov This ensures that the structural features are compared in their most relevant spatial arrangement, leading to more accurate and predictive pharmacophore and QSAR models. The stereochemistry of the compounds is also important, as different enantiomers (R- and S-forms) of a chiral drug can exhibit different binding affinities and effects. bohrium.com

Predictive Algorithms for Drug-Resistance Development Based on Molecular Interactions

The development of drug resistance is a major challenge in malaria therapy. Computational approaches are increasingly being used to predict the likelihood of resistance developing to new and existing drugs. These predictive models are often based on a deep understanding of the molecular interactions between the drug and its target, and how specific mutations alter these interactions. nih.gov

For cycloguanil, resistance in P. falciparum is strongly linked to specific point mutations in the DHFR gene. nih.gov Analysis of the DHFR structure from different parasite strains has revealed the molecular basis for this resistance. For example:

A single mutation from Serine to Asparagine at position 108 (S108N) confers resistance to pyrimethamine (B1678524) but only moderately reduces susceptibility to cycloguanil. nih.gov

A double mutation, involving Alanine to Valine at position 16 (A16V) and Serine to Threonine at position 108 (S108T), results in parasites that are resistant to cycloguanil but not to pyrimethamine. nih.gov

Significant cross-resistance to both drugs occurs when mutations at positions 108 (S108N) and 164 (I164L) are present together. nih.gov

These distinct resistance patterns are a direct result of fine differences in how cycloguanil and other antifolates bind within the DHFR active site cavity. nih.gov By modeling the structural and energetic consequences of these mutations, computational algorithms can predict their impact on drug binding. For example, modeling studies can show how a mutation like A16V introduces steric hindrance that specifically disrupts the binding of cycloguanil. scirp.org This knowledge forms the basis for predictive algorithms that can screen for potential resistance liabilities in novel drug candidates, guiding the development of therapies that are less prone to resistance.

Preclinical in Vitro and in Vivo Model Systems for Mechanistic Research

Cell-Based Assays for Studying Cycloguanil's Biochemical Effects and Cellular Pathway Perturbations

Cell-based assays are fundamental in confirming the molecular interactions and downstream cellular consequences of DHFR inhibition by cycloguanil (B1669406). nih.gov These assays provide a biologically relevant environment to assess not just the compound's effect on its primary target but also its broader impact on cellular metabolism and signaling cascades. nih.govnih.gov

A key technique used to confirm that cycloguanil directly binds to its intended target within a cellular environment is the Cellular Thermal Shift Assay (CETSA). nih.gov In studies using lysates from the human breast cancer cell line MDA-MB-468, CETSA was employed to measure changes in the thermal stability of the DHFR protein upon ligand binding, demonstrating potent target engagement by cycloguanil and its analogues. nih.gov

Beyond direct target engagement, researchers use cell-based models to investigate the biochemical aftermath of DHFR inhibition. Treatment of cancer cell lines with cycloguanil has been shown to induce metabolite profiles similar to those caused by established DHFR inhibitors like Methotrexate and Pyrimethamine (B1678524). nih.gov This indicates a disruption of the folate metabolism cycle. nih.gov Furthermore, these studies have revealed that DHFR inhibition by cycloguanil blocks downstream signaling pathways, including the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov

To verify that the observed cellular effects are a direct result of DHFR inhibition, folinic acid rescue experiments are often performed. nih.gov Folinic acid can be utilized by cells to produce essential nucleic acid building blocks through a pathway that bypasses the need for DHFR. nih.gov In cell viability assays, the addition of folinic acid was able to rescue the growth impairment caused by cycloguanil, confirming that the compound's primary mechanism of action is on-target DHFR inhibition. nih.govnih.gov

Model System/AssayCell LinePurposeKey Findings
Cellular Thermal Shift Assay (CETSA)MDA-MB-468 (Human Breast Cancer) LysatesConfirm direct target engagement of DHFR. nih.govDemonstrated potent, direct binding of cycloguanil to DHFR. nih.gov
Metabolite ProfilingHuman Cancer Cell LinesAnalyze perturbations in cellular metabolism. nih.govCycloguanil induced metabolite profiles similar to other DHFR inhibitors, confirming disruption of folate pathways. nih.gov
Signaling Pathway AnalysisHuman Cancer Cell LinesInvestigate effects on downstream cellular signaling. nih.govInhibited STAT3 transcriptional activity. nih.gov
Folinic Acid Rescue AssayHuman Cancer Cell LinesConfirm on-target activity of DHFR inhibition. nih.govFolinic acid rescued cell viability, indicating the effects were primarily due to DHFR inhibition. nih.gov

Parasite Culture Models for Investigating Antifolate Activity and Resistance Mechanisms

In vitro cultures of pathogenic protozoa are indispensable tools for evaluating the antimalarial and antiparasitic activity of cycloguanil and for studying the molecular basis of drug resistance. The most common model is the human malaria parasite, Plasmodium falciparum. nih.govnih.gov

Researchers cultivate P. falciparum in human red blood cells to determine the compound's efficacy. nih.gov The culture conditions, particularly the concentration of folic acid and para-aminobenzoic acid in the RPMI-1640 medium, can significantly influence the measured 50% effective concentrations (EC50). nih.gov Studies have shown that cycloguanil's activity is more potent in medium with low folate levels, which underscores its mechanism as a competitive inhibitor of the parasite's DHFR enzyme. taylorandfrancis.comnih.gov These models are critical for screening cycloguanil and its analogues against both drug-sensitive and drug-resistant parasite strains, often characterized by specific point mutations in the dhfr gene. nih.gov

Genetic complementation assays in P. falciparum have been used to demonstrate that cycloguanil acts specifically on the parasite's DHFR with no other significant targets. nih.gov Other parasite models have also been employed to broaden the understanding of cycloguanil's activity. For instance, studies using Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, have shown that cycloguanil and its analogues can act as dual inhibitors, targeting both DHFR and a second essential enzyme in the folate pathway, pteridine (B1203161) reductase 1 (PTR1). mdpi.com This dual-target action is considered a promising strategy to combat the development of drug resistance. mdpi.com

Parasite ModelPurposeKey Findings
Plasmodium falciparum (in vitro culture)Assess antimalarial activity and resistance mechanisms. nih.govnih.govConfirmed cycloguanil specifically targets parasite DHFR; activity is dependent on folate concentration in culture medium. nih.govnih.gov
Trypanosoma bruceiInvestigate activity against trypanosomes and identify targets. mdpi.comCycloguanil acts as a dual inhibitor of both DHFR-TS and pteridine reductase 1 (PTR1). mdpi.com

Non-Human In Vivo Models for Assessing Target Engagement and Pharmacodynamic Responses

To understand the physiological and pharmacological effects of cycloguanil in a whole organism, researchers utilize non-human in vivo models. These models are essential for studying pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted—and pharmacodynamics—the drug's effect on the body. researchgate.net

Historically, early investigations into the therapeutic potential of cycloguanil analogues involved rat models of leukemia. researchgate.net These studies in the 1970s explored the DHFR inhibitory activity of these compounds and their ability to prolong life in diseased animals, providing initial evidence of their in vivo efficacy. researchgate.netgrafiati.com

More recent and mechanistically detailed studies have employed mouse models. For example, pharmacokinetic studies in wildtype and genetically modified (Oct1/2 knockout) mice have been used to investigate the conversion of the prodrug proguanil (B194036) into cycloguanil and to measure the subsequent concentrations in blood and liver. researchgate.net Such models allow researchers to understand how specific genetic factors, like drug transporters, influence the distribution and metabolic activation of the parent compound, which in turn determines the exposure to the active metabolite, cycloguanil, in key tissues. researchgate.net These in vivo models are critical for correlating drug exposure levels with target engagement and the ultimate pharmacodynamic response. crownbio.com

Animal ModelPurposeKey Findings
Rat Models of LeukemiaEarly assessment of in vivo anti-cancer activity. researchgate.netDemonstrated that cycloguanil analogues could prolong life, supporting their DHFR inhibitory action in a whole organism. researchgate.net
Wildtype and Oct1/2 Knockout MiceStudy pharmacokinetics and tissue distribution. researchgate.netRevealed the role of specific transporters in the hepatic uptake of proguanil and its subsequent conversion to and distribution of cycloguanil. researchgate.net

Applications of Isotope-Labeled Cycloguanil as Tracers in Mechanistic Preclinical Investigations

Isotope-labeled compounds, such as Cycloguanil D6 Nitrate (B79036), are powerful tools for detailed mechanistic studies in preclinical research. The "D6" designation refers to the substitution of six hydrogen atoms with their stable, heavier isotope, deuterium (B1214612). This modification creates a molecule that is chemically and biologically indistinguishable from the unlabeled compound but has a higher mass. nih.gov This mass difference is the key to its utility as a tracer. nih.gov

The primary application of Cycloguanil D6 Nitrate is as an internal standard in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net In preclinical studies, it is crucial to accurately measure the concentration of cycloguanil in various biological matrices, such as plasma, cell lysates, or tissue homogenates from the models described previously.

During sample preparation and analysis, some of the analyte can be lost, and the instrument's response can fluctuate. To correct for these variations, a known quantity of this compound is added to each sample at the beginning of the workflow. Because the deuterated standard has virtually identical physical and chemical properties to the non-labeled cycloguanil, it experiences the same extraction efficiency, and ionization suppression or enhancement in the mass spectrometer. nih.gov The mass spectrometer, however, can easily distinguish between the two compounds based on their different masses. By measuring the ratio of the signal from the unlabeled cycloguanil to the known amount of the deuterated internal standard, researchers can calculate the precise concentration of the drug in the original sample with high accuracy and precision. nih.govresearchgate.net This enables robust pharmacokinetic and pharmacodynamic modeling, allowing for a clear understanding of the relationship between dose, tissue exposure, and biological effect.

Future Directions and Emerging Research Frontiers

Exploration of Cycloguanil (B1669406) Analogs for Non-Malarial Pathogens and Host-Directed Therapies

While cycloguanil is historically recognized for its antimalarial properties, its core chemical scaffold is being re-evaluated for broader therapeutic applications. The inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, is a mechanism of action that is relevant to a variety of pathological conditions, including other infectious diseases and cancer. mdpi.com Recent research has begun to explore the potential of cycloguanil analogs against cancer cells, demonstrating that these compounds can potently inhibit human DHFR. mdpi.comnih.gov This opens up an avenue for investigating their efficacy against other non-malarial pathogens that rely on a functional folate pathway for survival.

Furthermore, the concept of host-directed therapies (HDTs) represents a paradigm shift in treating infectious diseases. frontiersin.org Instead of directly targeting the pathogen, HDTs aim to modulate the host's immune response to clear the infection and reduce tissue damage. frontiersin.orgmdpi.com Future research could explore the potential of cycloguanil analogs to act as immunomodulators, either as a primary mode of action or as an adjunctive therapy. Investigating the effects of these compounds on host cellular pathways could reveal novel therapeutic opportunities for a range of infectious and inflammatory diseases. frontiersin.org

Advanced Omics-Based Approaches to Elucidate Metabolic Perturbations and Resistance Pathways

The emergence of drug resistance is a significant threat to the continued efficacy of antimalarial drugs, including those targeting DHFR. nih.gov Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding the complex molecular mechanisms that underpin drug resistance and for identifying novel drug targets. nih.govekb.eg

In the context of cycloguanil, these approaches can be used to:

Identify genetic markers of resistance: Whole-genome sequencing of drug-resistant parasite strains can pinpoint specific mutations in the DHFR gene or other genes that contribute to reduced drug susceptibility. nih.govekb.eg

Characterize metabolic perturbations: Metabolomic studies can reveal how cycloguanil affects the metabolic pathways of the parasite and how resistant parasites adapt their metabolism to circumvent the drug's effects.

Uncover novel resistance pathways: Transcriptomic and proteomic analyses can identify changes in gene and protein expression that are associated with cycloguanil resistance, potentially revealing previously unknown resistance mechanisms. nih.gov

By integrating data from these different omics platforms, researchers can build a comprehensive picture of how cycloguanil works and how parasites develop resistance. This knowledge is crucial for the development of next-generation inhibitors that can overcome existing resistance mechanisms and for designing effective combination therapies.

Integration of Artificial Intelligence and Machine Learning in Cycloguanil Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. nih.govspringernature.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers to discern. nih.gov In the context of cycloguanil research, AI and ML can be applied in several key areas:

De novo drug design: Generative models can be used to design novel cycloguanil analogs with improved potency, selectivity, and pharmacokinetic properties. harvard.eduyoutube.com

Virtual screening: Machine learning models can be trained to predict the biological activity of large libraries of virtual compounds, allowing for the rapid identification of promising new drug candidates. youtube.comnih.gov

Predicting drug-target interactions: AI algorithms can be used to predict how cycloguanil and its analogs will interact with their target protein, DHFR, as well as potential off-target interactions. harvard.edu

Optimizing combination therapies: Machine learning can help to identify the most effective combinations of drugs to combat resistant strains of malaria and other pathogens. nih.govannals-parasitology.eu

The integration of AI and ML into the drug discovery pipeline has the potential to significantly accelerate the pace of research and reduce the costs associated with bringing new drugs to market. harvard.edunih.gov

Development of Novel Analytical Platforms for Comprehensive Metabolite and Drug Quantification

Accurate and sensitive quantification of drugs and their metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. core.ac.uk While established analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used for this purpose, there is an ongoing need for the development of novel analytical platforms with improved performance characteristics. nih.govnih.gov

Future research in this area will likely focus on:

Multiplexed assays: The development of methods that can simultaneously quantify multiple analytes, including the parent drug, its metabolites, and relevant biomarkers, from a single sample. nih.gov

Increased sensitivity and throughput: The use of new technologies to improve the sensitivity of analytical assays, allowing for the detection of low-abundance metabolites and the use of smaller sample volumes. ijnrd.org

Miniaturization and automation: The development of microfluidic devices and other automated platforms to increase the throughput and reduce the cost of bioanalysis. researchgate.net

These advanced analytical platforms will provide researchers with a more complete understanding of the absorption, distribution, metabolism, and excretion (ADME) of cycloguanil and its analogs, facilitating the development of safer and more effective drugs.

Research AreaKey MethodologiesPotential Impact
Exploration of Analogs for Non-Malarial Pathogens - Synthesis of novel cycloguanil analogs- In vitro screening against a panel of pathogens- Mechanism of action studies- Expansion of the therapeutic utility of the cycloguanil scaffold- Identification of new leads for antibacterial, antifungal, and anticancer drugs
Host-Directed Therapies - Immunomodulatory screening assays- In vivo models of infectious and inflammatory diseases- Pathway analysis to identify host targets- Development of novel treatment strategies for infectious diseases- Potential for synergistic effects with direct-acting anti-infectives
Omics-Based Approaches - Whole-genome sequencing of resistant strains- Transcriptomics (RNA-Seq)- Proteomics (mass spectrometry)- Metabolomics (LC-MS, NMR)- Deeper understanding of drug resistance mechanisms- Identification of new drug targets and biomarkers of resistance- Rational design of next-generation inhibitors
Artificial Intelligence and Machine Learning - Generative models for de novo design- Machine learning for virtual screening- AI-powered prediction of drug-target interactions- Network analysis for combination therapy design- Accelerated discovery and optimization of new drug candidates- Reduced cost and time of drug development- Personalized medicine approaches
Novel Analytical Platforms - Multiplexed LC-MS/MS assays- High-sensitivity mass spectrometry- Microfluidic devices for sample processing- Automated high-throughput screening platforms- More comprehensive pharmacokinetic and pharmacodynamic profiling- Improved understanding of drug metabolism- Facilitation of clinical trial design and monitoring

Q & A

Q. How can Cycloguanil D6 Nitrate be accurately quantified in biological matrices, and what validation parameters are critical for method reliability?

this compound and its metabolites (e.g., proguanil) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key validation parameters include:

  • Lower limits of quantification (LLOQ) : 1 μg/L for proguanil and 0.5 μg/L for cycloguanil in plasma; 200 μg/L and 100 μg/L in urine, respectively .
  • Accuracy : 92.87–100.19% for proguanil and 96.10–98.68% for cycloguanil in plasma .
  • Precision : Coefficients of variation ≤5.65% for proguanil and ≤6.49% for cycloguanil in plasma . Method validation should follow guidelines for linearity, specificity, and stability, as outlined in pharmacokinetic studies .

Q. What is the role of dihydrofolate reductase (DHFR) inhibition by this compound in antimalarial research?

this compound acts as a DHFR inhibitor, disrupting folate metabolism in Plasmodium falciparum. This mechanism is critical for studying antimalarial resistance and drug efficacy. In vitro models use synchronized parasite cultures in RPMI 1640 medium with human serum under controlled atmospheric conditions (7% CO₂, 1–5% O₂) to evaluate growth inhibition . Deuterium labeling (D6) enables tracking of metabolic stability and isotopic effects in tracer studies .

Advanced Research Questions

Q. How should researchers design crossover studies to assess CYP2C19-mediated drug interactions with this compound?

A crossover study in 16 healthy CYP2C19 extensive metabolizers demonstrated that tegoprazan, vonoprazan, and esomeprazole differentially affect proguanil/cycloguanil pharmacokinetics (PK). Key design elements include:

  • Non-compartmental PK analysis : Calculation of AUClast, AUCinf, and CL/F using Phoenix® WinNonlin® .
  • Metabolic ratio : AUCinf ratio of cycloguanil to proguanil to assess CYP2C19 activity .
  • Statistical power : Use Dunnett’s t-test for multi-group comparisons (e.g., drug vs. control) .

Q. How can isotopic labeling (D6) impact the interpretation of pharmacokinetic parameters for this compound compared to non-deuterated analogs?

Deuterium labeling slows metabolic degradation (kinetic isotope effect), potentially altering CL/F and t½. For example:

  • CL/F : Apparent clearance may decrease due to reduced hepatic metabolism .
  • AUCinf : Higher systemic exposure may occur if deuterium enhances stability . Comparative studies must account for these effects using parallel arms with non-deuterated controls.

Q. How should discrepancies in metabolic ratios (cycloguanil/proguanil) across studies be analyzed?

Discrepancies may arise from CYP2C19 polymorphisms or analytical variability. Mitigation strategies include:

  • Stratification by metabolizer phenotype : Poor vs. extensive metabolizers .
  • Replicate analysis : Ensure precision (CV ≤6.49% for cycloguanil) .
  • Population PK modeling : Incorporate covariates like genetic polymorphisms .

Q. What PK/PD modeling approaches are suitable for this compound in resistance studies?

  • Mechanistic models : Link DHFR inhibition to parasite growth dynamics using in vitro IC₅₀ data .
  • Evolutionary models : Simulate resistance trajectories under drug pressure, as shown in 16-genotype seascapes .
  • Bayesian methods : Integrate sparse clinical data with prior distributions for parameter estimation .

Q. How does deuterium labeling influence the metabolic stability of this compound in tracer studies?

The D6 label reduces hydrogen-deuterium exchange rates, prolonging the half-life of the parent compound. This is critical for:

  • Mass spectrometry tracing : Differentiate labeled vs. endogenous metabolites .
  • Enzyme kinetics : Quantify isotopic effects on DHFR binding affinity .

Methodological Considerations

  • Handling analytical artefacts : Nitrate-containing compounds (e.g., this compound) may interact with aerosol or solvent matrices, requiring inert storage conditions to prevent degradation .
  • Ethical and statistical rigor : Adhere to ICH guidelines for clinical PK studies, including informed consent and pre-registered protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.